3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . For example, single crystals were developed for some of the synthesized compounds . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The target products were obtained with 55–92% yields in relatively short reaction times .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the yield of the synthesized compounds was 90%, and they appeared as a white powder . The 1H NMR spectrum and 13C NMR spectrum were also reported .
科学的研究の応用
Metabolism in Clinical Trials
A study on the metabolism of Flumatinib, a tyrosine kinase inhibitor related to 3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide, in chronic myelogenous leukemia patients revealed that the drug undergoes complex metabolic pathways in humans. Metabolites identified include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis products. This study highlights the importance of understanding the metabolic fate of novel antineoplastic agents for optimizing therapeutic outcomes (Gong et al., 2010).
Synthesis and Applications
Another research effort focused on the stereoselective synthesis of a key intermediate related to 3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide. This work is crucial for the development of fluoroquinolone antibiotics targeting community-acquired respiratory tract infections, demonstrating the chemical's relevance in synthesizing compounds with potential antimicrobial applications (Lall et al., 2012).
Imaging Probe for Alzheimer's Disease
A selective serotonin 1A molecular imaging probe, structurally similar to 3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide, was utilized in PET studies to quantify receptor densities in the brains of Alzheimer's disease patients. This research underscores the compound's potential utility in developing diagnostic tools for neurodegenerative diseases (Kepe et al., 2006).
Bioisosteres for Migraine Treatment
The study on substituted furo[3,2-b]pyridines as bioisosteres of 5-HT1F receptor agonist indole analogues indicates the potential of 3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide and its derivatives in treating acute migraine. This research suggests the compound's relevance in developing new therapeutic agents for migraine management (Mathes et al., 2004).
Radiosynthesis and Imaging Applications
Research into automated radiosynthesis of radiotracers for imaging hypoxia and tau pathology in clinical settings mentions compounds structurally related to 3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide. This study illustrates the compound's potential in facilitating the production of clinically relevant radiotracers, contributing to advanced diagnostic imaging (Ohkubo et al., 2021).
作用機序
将来の方向性
The future directions for research on this compound could include further development and testing of its potential applications. For instance, the anti-tubercular activity of similar compounds suggests potential for development as therapeutic agents . Further studies could also explore the synthesis of related compounds and their properties .
特性
IUPAC Name |
3-fluoro-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c19-16-4-1-3-15(11-16)18(23)21-12-14-6-9-22(10-7-14)17-5-2-8-20-13-17/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEOXIGISLQDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)F)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。